(E)-3-(2-chlorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide
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Overview
Description
(E)-3-(2-chlorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Formation of the acrylamide moiety: The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base, such as triethylamine, to form the desired acrylamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
(E)-3-(2-chlorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases, such as cancer, bacterial infections, and inflammatory conditions.
Materials Science: The unique electronic properties of the thiophene and oxadiazole moieties make this compound suitable for use in organic semiconductors, light-emitting diodes (LEDs), and photovoltaic devices.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The presence of the chlorophenyl group can enhance binding affinity to target proteins, while the oxadiazole and thiophene rings contribute to the compound’s stability and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-bromophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide
- (E)-3-(2-fluorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide
- (E)-3-(2-methylphenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide
Uniqueness
(E)-3-(2-chlorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and binding properties. The combination of the oxadiazole and thiophene rings also imparts distinct electronic characteristics, making it a valuable compound for various applications in research and industry.
Biological Activity
(E)-3-(2-chlorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on recent findings from various studies.
Chemical Structure
The structure of this compound features:
- A chlorophenyl group
- A thiophene moiety
- An oxadiazole ring
This unique combination may contribute to its biological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 30 |
Escherichia coli | 20 | 40 |
Candida albicans | 25 | 50 |
The compound exhibited significant activity against both bacterial and fungal strains, indicating its potential as an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated that this compound has anticancer properties. The compound was tested against several cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 12.5 |
MCF7 | 15.0 |
A549 | 10.0 |
These results suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner .
The mechanism by which this compound exerts its biological effects is thought to involve:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Disruption of Membrane Integrity : Its antimicrobial activity may stem from disrupting the cell membrane of pathogens.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Resistance : A study reported that combining this compound with conventional antibiotics enhanced the activity against resistant strains of Staphylococcus aureus .
- Cancer Cell Line Testing : In a comparative study with known anticancer drugs, this compound showed superior efficacy against MCF7 and A549 cell lines, suggesting its potential for development as a therapeutic agent .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S/c16-12-4-2-1-3-10(12)5-6-13(20)17-15-19-18-14(21-15)11-7-8-22-9-11/h1-9H,(H,17,19,20)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJDUWIFBZCKIJ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NN=C(O2)C3=CSC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CSC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.